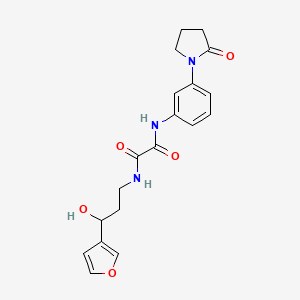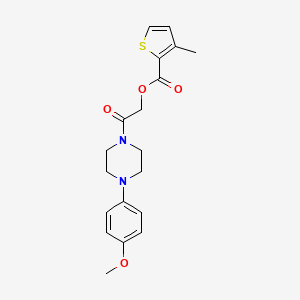![molecular formula C22H25FN4O4 B2877214 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1226457-98-2](/img/structure/B2877214.png)
4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d][1,3]dioxole, carboxamide, ethyl, fluorobenzyl, and piperazine . These groups could contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring. The presence of the dioxole and fluorobenzyl groups could potentially influence the compound’s conformation and intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxamide, dioxole, and fluorobenzyl groups. These groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the dioxole and fluorobenzyl groups could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide, due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds with potential biological activities. Research has focused on synthesizing novel compounds with this structure for their potential use as anti-inflammatory, analgesic agents, and antimicrobial activities. For instance, compounds have been synthesized for their COX-1/COX-2 inhibitory properties, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antiviral Activities
Compounds containing the piperazine carboxamide structure have been investigated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains. The synthesis approach often involves microwave-assisted techniques to create hybrid molecules containing this structure, which are then tested for their biological activities (Başoğlu et al., 2013). Moreover, the design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Synthesis and Evaluation for Antitubercular Activity
Further research into the synthesis of benzofuran and benzo[d]isothiazole derivatives incorporating the piperazine carboxamide structure has been conducted to explore their potential as DNA GyrB inhibitors against Mycobacterium tuberculosis, highlighting the continued interest in developing novel therapeutics against infectious diseases (Reddy et al., 2014).
Structural and Photophysical Studies
Structural and photophysical studies of compounds containing the piperazine carboxamide structure, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have been conducted to understand their conformational properties and potential applications in material science or as intermediates in further chemical syntheses (Faizi et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c23-18-4-1-16(2-5-18)14-25-22(29)27-11-9-26(10-12-27)8-7-24-21(28)17-3-6-19-20(13-17)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXIARWUFZDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)


![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)



![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)